

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of KRCA-0008

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Compound of Interest

Compound Name: KRCA-0008

Cat. No.: B15543671

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Introduction

KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated CDC42-associated kinase 1 (ACK1).[1][2] It has demonstrated promising drug-like properties, including good water solubility, moderate plasma protein binding, and high liver microsomal stability.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for **KRCA-0008**, based on preclinical studies. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Pharmacokinetics of KRCA-0008

Preclinical studies in mice and rats have been conducted to characterize the pharmacokinetic profile of **KRCA-0008**. The compound exhibits favorable pharmacokinetic parameters, suggesting its potential for effective systemic exposure.

Data Summary

The following table summarizes the key pharmacokinetic parameters of **KRCA-0008** in mice and rats.

Species	Administration Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (hr)	AUC (ng·h/mL)	Half-life (t _{1/2}) (hr)
Mouse	Oral	Data not available	Data not available	Data not available	Data not available	Data not available
Rat	Oral	Data not available	Data not available	Data not available	Data not available	Data not available
Rat	Intravenous	Data not available	Data not available	Data not available	Data not available	Data not available

Specific quantitative data for Cmax, Tmax, AUC, and half-life for different administration routes and doses are not publicly available in the reviewed literature. The primary source, Park et al. (2013), indicates promising pharmacokinetic parameters but does not provide specific values in the abstract.

Bioavailability of KRCA-0008

The oral bioavailability of **KRCA-0008** has been assessed in both mice and rats, demonstrating good absorption after oral administration.

Data Summary

Species	Oral Bioavailability (%)
Mouse	66 - 94.5 ^[1]
Rat	66 - 94.5 ^[1]

The high oral bioavailability in both species suggests that **KRCA-0008** is well-absorbed from the gastrointestinal tract and undergoes limited first-pass metabolism.

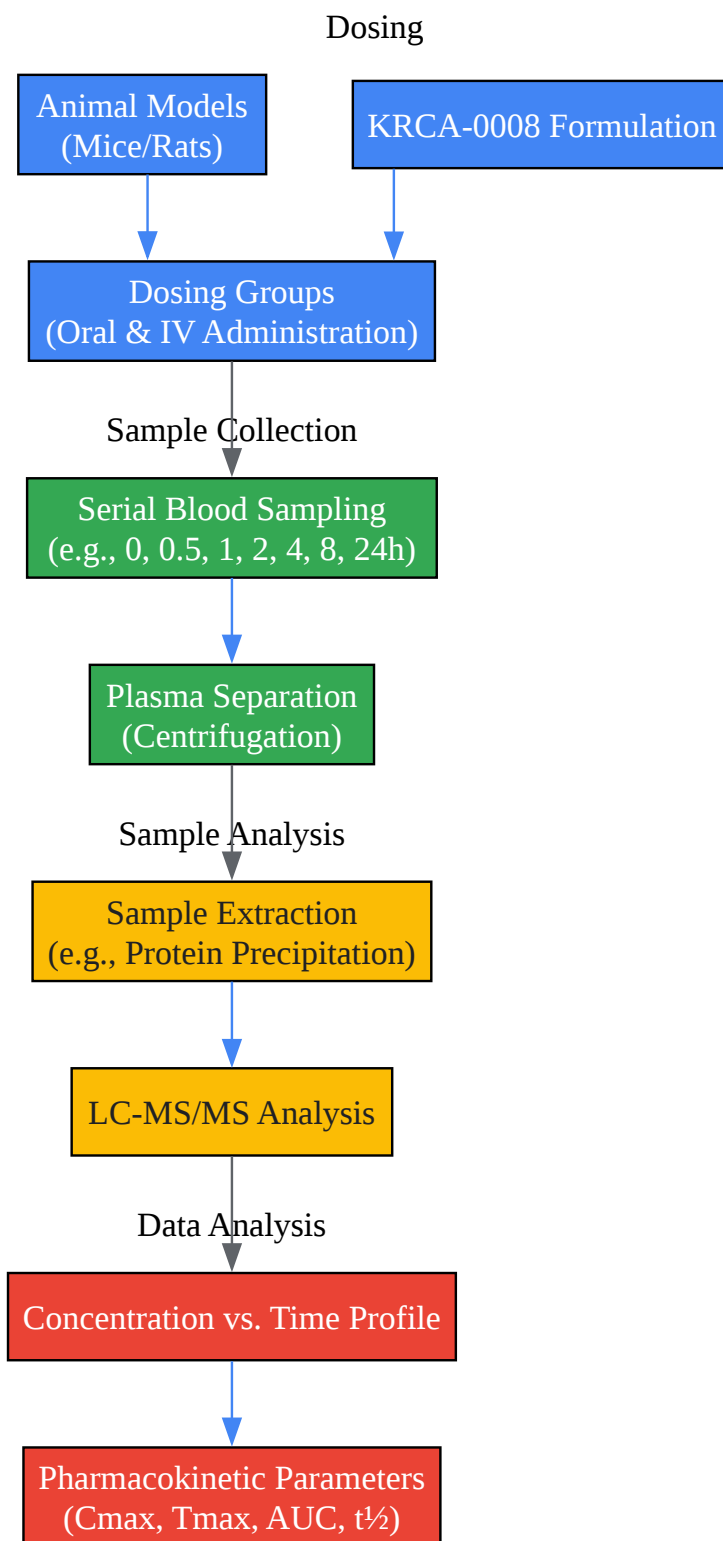
Experimental Protocols

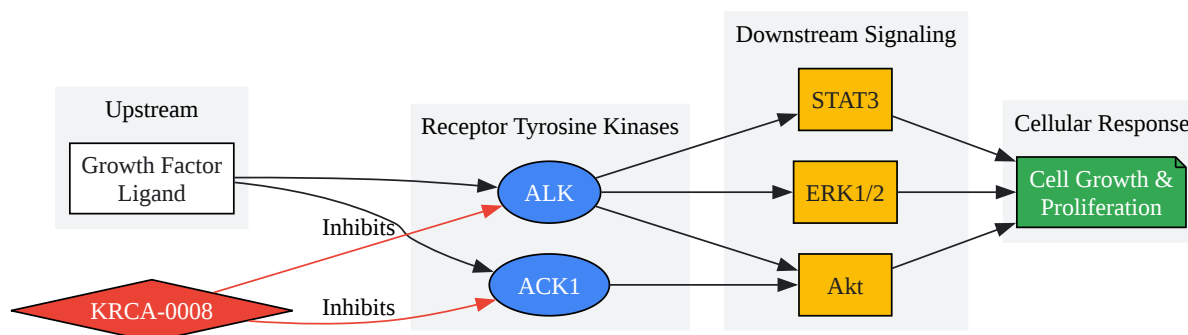
Detailed experimental protocols for the pharmacokinetic and bioavailability studies of **KRCA-0008** are not fully described in the publicly available literature. However, based on standard

practices for such preclinical studies, the following methodologies are likely to have been employed.

In Vivo Pharmacokinetic Study

A typical experimental workflow for an in vivo pharmacokinetic study is outlined below.





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References

- 1. axonmedchem.com [axonmedchem.com]
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